![molecular formula C12H14N2O3 B562780 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 13500-24-8](/img/structure/B562780.png)
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione involves several steps. Researchers have explored various synthetic routes, including condensation reactions and cyclization processes. Precursors such as 4-methoxybenzaldehyde and 5-methylimidazolidine-2,4-dione are commonly used. The yield, purity, and scalability of these synthetic methods have been investigated .
Molecular Structure Analysis
The compound’s molecular structure consists of an imidazolidine ring with a methyl group at position 5 and a benzyl group (bearing a methoxy substituent) attached to the nitrogen atom at position 5. The presence of the methoxy group influences the compound’s reactivity and biological activity. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione participates in various chemical reactions. These include nucleophilic substitutions, oxidation-reduction reactions, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles. Additionally, the compound’s stability under various conditions has been investigated .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound is found to be a part of a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .
Quantum Computational Investigation
The compound has been used in quantum computational modeling calculations . These calculations were carried out using the B3LYP/6-311++G (d,p) level of the density functional theory (DFT) method .
Synthesis of Novel Derivatives
The compound can be used as a starting material for the synthesis of novel derivatives . For instance, it was used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Pharmacological Evaluation
The compound can be used in the pharmacological evaluation of novel triazole derivatives . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .
Safety And Hazards
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVVXBHGRDQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662078 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
CAS RN |
13500-24-8 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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